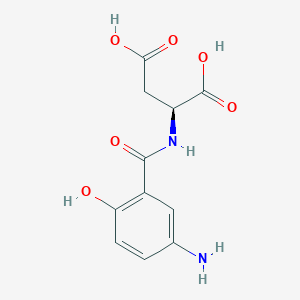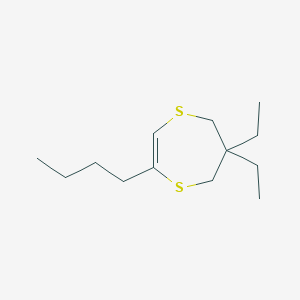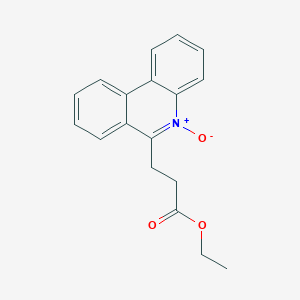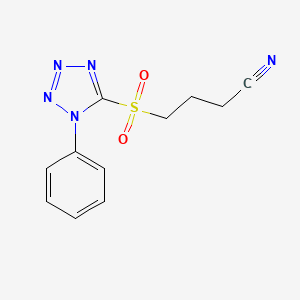
1,1-Diphenylgermetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenylgermetane is an organogermanium compound characterized by the presence of two phenyl groups attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diphenylgermetane can be synthesized through the reaction of 1,3-dibromopropane with a ten-molar excess of ground magnesium turnings, followed by the addition of diphenyl-germanium dichloride . This method is similar to the synthesis of dialkylgermetanes and involves the formation of a Grignard reagent, which subsequently reacts with the germanium compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organometallic techniques, including the use of Grignard reagents and germanium halides. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diphenylgermetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Germanium dioxide and other oxides.
Reduction: Various germane derivatives.
Substitution: Halogenated diphenylgermetane compounds.
Applications De Recherche Scientifique
1,1-Diphenylgermetane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1,1-diphenylgermetane involves the formation of reactive intermediates, such as 1,1-diphenylgermene, upon photolysis. These intermediates can undergo various reactions, including [2 + 2]-cyclo-reversion, leading to the formation of products like 1,1,3,3-tetraphenyl-1,3-digermetane . The reactivity of these intermediates is influenced by the presence of nucleophiles and the solvent environment.
Comparaison Avec Des Composés Similaires
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but different reactivity and applications.
1,1-Diphenylsilene: A silicon analog with distinct chemical properties and reactivity patterns.
Uniqueness: 1,1-Diphenylgermetane is unique due to the presence of germanium, which imparts different electronic and steric properties compared to its silicon and carbon analogs. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
202208-97-7 |
|---|---|
Formule moléculaire |
C15H16Ge |
Poids moléculaire |
268.92 g/mol |
Nom IUPAC |
1,1-diphenylgermetane |
InChI |
InChI=1S/C15H16Ge/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
YDJGJOQVUAKGET-UHFFFAOYSA-N |
SMILES canonique |
C1C[Ge](C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)


![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)





![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)

